N-Me-D-Thr-OH.HCl

Description

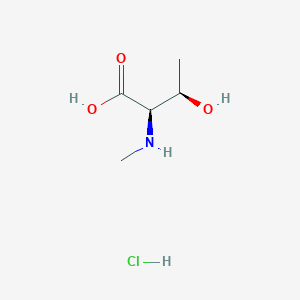

N-Methyl-D-threonine hydrochloride (N-Me-D-Thr-OH.HCl) is a chemically modified amino acid derivative where the α-amino group of D-threonine is methylated, and the compound is stabilized as a hydrochloride salt. This modification enhances its stability and alters its physicochemical properties, making it valuable in peptide synthesis and medicinal chemistry. The Boc-protected derivative, Boc-N-Me-D-Thr-OH (CAS: 170872-87-4), has a molecular formula of C₁₀H₁₉NO₅ and a molar mass of 233.26 g/mol . The hydrochloride salt form is typically used to improve solubility in aqueous systems, though specific data on its solubility and storage conditions are inferred from structurally similar compounds (see Table 1).

Properties

Molecular Formula |

C5H12ClNO3 |

|---|---|

Molecular Weight |

169.61 g/mol |

IUPAC Name |

(2R,3R)-3-hydroxy-2-(methylamino)butanoic acid;hydrochloride |

InChI |

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6-2)5(8)9;/h3-4,6-7H,1-2H3,(H,8,9);1H/t3-,4-;/m1./s1 |

InChI Key |

UWKHRQZXUDAOKR-VKKIDBQXSA-N |

Isomeric SMILES |

C[C@H]([C@H](C(=O)O)NC)O.Cl |

Canonical SMILES |

CC(C(C(=O)O)NC)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-D-threonine hydrochloride can be synthesized through the methylation of D-threonine. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic solution at a controlled temperature to ensure the selective methylation of the amino group.

Industrial Production Methods

Industrial production of N-Methyl-D-threonine hydrochloride involves large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and concentration of reactants. The final product is purified through crystallization or chromatography techniques to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-D-threonine hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form N-methyl-D-threoninol.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: N-Methyl-D-threonine ketone or aldehyde.

Reduction: N-Methyl-D-threoninol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-Methyl-D-threonine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its role in protein structure and function, particularly in the context of N-methylated peptides.

Medicine: Investigated for its potential therapeutic applications, including its use in drug design and development.

Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methyl-D-threonine hydrochloride involves its incorporation into peptides and proteins. The methylation of the amino group increases the compound’s conformational rigidity, membrane permeability, and resistance to proteolysis. These properties make it a valuable component in the design of stable and bioactive peptides.

Comparison with Similar Compounds

Comparison with Similar N-Methylated Amino Acid Derivatives

Structural and Physicochemical Properties

N-Me-D-Thr-OH.HCl belongs to a class of N-methylated D-amino acids, which are characterized by enhanced metabolic stability and resistance to enzymatic degradation compared to their L-isomers. Below is a comparative analysis with key analogs:

Table 1: Comparison of this compound with Similar Compounds

*Estimated based on Boc-N-Me-D-Thr-OH (C₁₀H₁₉NO₅) after deprotection and HCl addition. Solubility likely lower than N-Me-D-Ser-OH.HCl due to bulkier side chain. *Assumed based on purity standards of analogous GLPBIO products .

Key Findings from Comparative Analysis

Solubility Trends :

- N-Me-D-Ser-OH.HCl exhibits exceptionally high aqueous solubility (2098.72 mM) due to its hydrophilic serine side chain (-CH₂OH) .

- This compound, with a more hydrophobic threonine side chain (-CH(CH₃)OH), is expected to have lower solubility, similar to N-Me-D-Val-OH.HCl (5.96 mg/mL) .

- N-Me-D-Ala-OH.HCl shows solvent-dependent solubility, requiring optimization for peptide synthesis .

Structural Impact on Applications :

- N-Me-D-Ala-OH.HCl : Used in rigid peptide backbone design due to its small methyl side chain .

- N-Me-D-Val-OH.HCl : Bulky isopropyl group enhances steric shielding in protease-resistant peptides .

- This compound : Hydroxyl group in the side chain enables hydrogen bonding, useful in stabilizing peptide tertiary structures .

Synthesis and Handling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.